molecular formula C7H14ClN3 B3047691 [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1431965-18-2

[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B3047691
CAS No.: 1431965-18-2
M. Wt: 175.66
InChI Key: WCQNKNOSOUKOKF-UHFFFAOYSA-N
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Description

[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization. One common method is the reaction of 1-propylhydrazine with 4-formylpyrazole under acidic conditions to form the desired pyrazole derivative. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions and cycloaddition strategies. These methods are advantageous due to their efficiency and ability to produce high yields under mild conditions. For example, the use of microwave-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated reagents and bases like potassium carbonate are often employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-propylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-2-3-10-6-7(4-8)5-9-10;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQNKNOSOUKOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-18-2
Record name 1H-Pyrazole-4-methanamine, 1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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